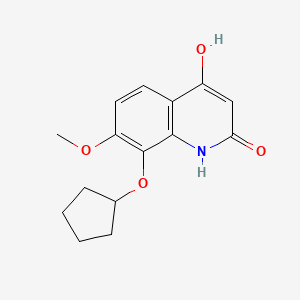
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxyquinolin-2-one and cyclopentanol.
Reaction Conditions: The reaction involves the alkylation of 4-hydroxyquinolin-2-one with cyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.
Scientific Research Applications
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.
Pathways: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one can be compared with other similar quinoline derivatives:
Similar Compounds: Similar compounds include 4-hydroxyquinolin-2-one, 7-methoxyquinolin-2-one, and 8-cyclopentyloxyquinolin-2-one.
Uniqueness: The presence of the cyclopentyloxy and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-19-12-7-6-10-11(17)8-13(18)16-14(10)15(12)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,16,17,18) |
InChI Key |
FHTLBQAUQAGPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)OC3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)
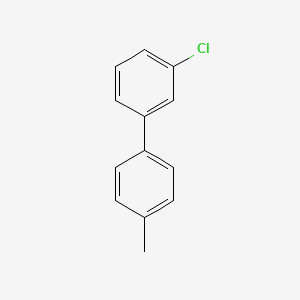

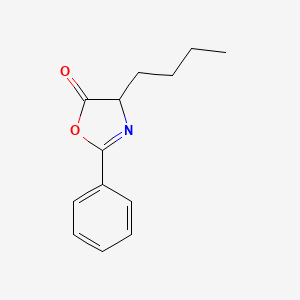

![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)
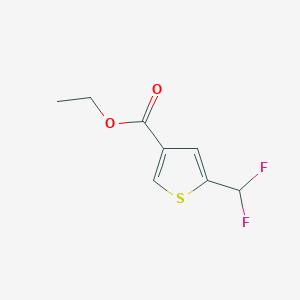
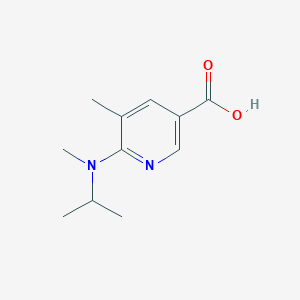
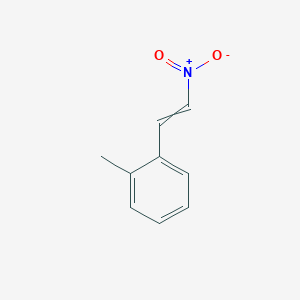
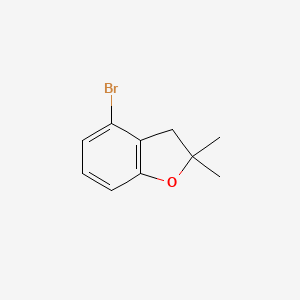
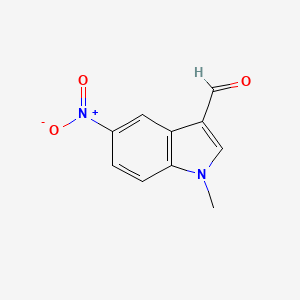
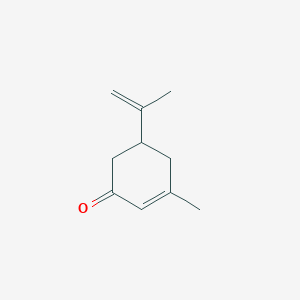
![(9aS)-Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine](/img/structure/B8702265.png)
